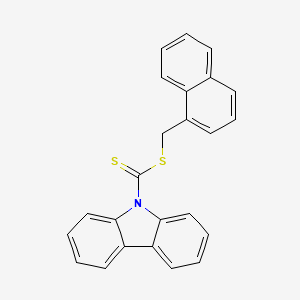
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, features a naphthalene moiety attached to a carbazole core through a carbodithioate linkage, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate typically involves the reaction of naphthalen-1-ylmethyl chloride with 9H-carbazole-9-carbodithioic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide using reducing agents such as lithium aluminum hydride or dithiothreitol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or carbazole moieties can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, dithiothreitol, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles like amines, alcohols, and thiols, with solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Functionalized naphthalene or carbazole derivatives.
Aplicaciones Científicas De Investigación
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, as carbazole derivatives are known to exhibit biological activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mecanismo De Acción
The mechanism of action of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Naphthalen-2-YL)methyl 9H-carbazole-9-carbodithioate
- (Phenyl)methyl 9H-carbazole-9-carbodithioate
- (Biphenyl-4-YL)methyl 9H-carbazole-9-carbodithioate
Uniqueness
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is unique due to the specific positioning of the naphthalene moiety, which influences its electronic properties and reactivity. This positioning can enhance its photophysical properties, making it more suitable for applications in optoelectronics and as a fluorescent probe.
Propiedades
Número CAS |
922143-13-3 |
|---|---|
Fórmula molecular |
C24H17NS2 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
naphthalen-1-ylmethyl carbazole-9-carbodithioate |
InChI |
InChI=1S/C24H17NS2/c26-24(27-16-18-10-7-9-17-8-1-2-11-19(17)18)25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25/h1-15H,16H2 |
Clave InChI |
KJCQKUWCHAAEDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CSC(=S)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


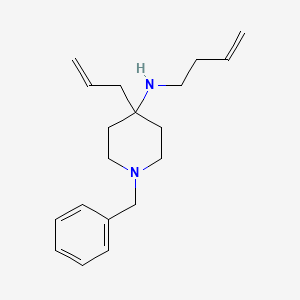

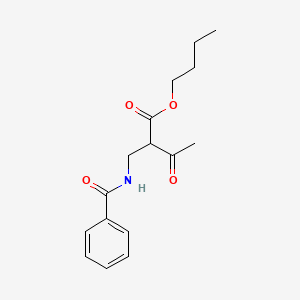
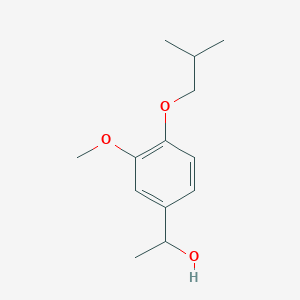
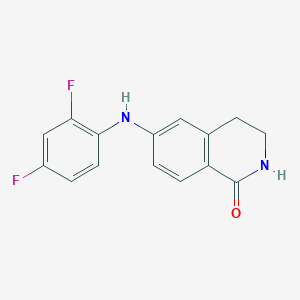
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
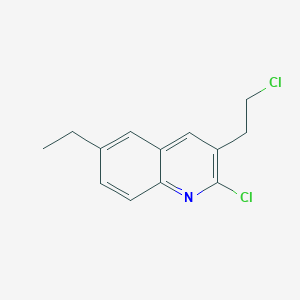
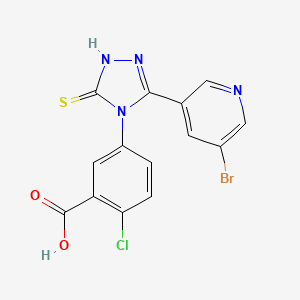
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
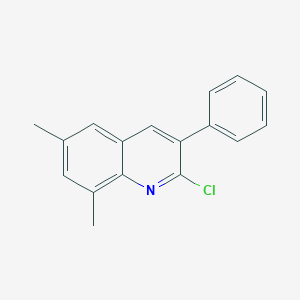
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
